Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate
Overview
Description
Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate is a useful research compound. Its molecular formula is C13H16FNO4 and its molecular weight is 269.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
This compound acts as an antagonist for the androgen receptor . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Biochemical Pathways
The compound’s interaction with the androgen receptor can affect several biochemical pathways. Primarily, it can inhibit the translocation of the androgen receptor to the nucleus, thereby preventing the transcription of androgen-responsive genes . This can lead to downstream effects such as the inhibition of cellular proliferation and differentiation in tissues that are responsive to androgens .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of androgen receptor activity. By preventing the binding of androgens to the androgen receptor, it can inhibit the transcription of androgen-responsive genes and subsequently affect cellular processes such as proliferation and differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, patient-specific factors such as age, sex, and health status, and external factors such as temperature and light. For instance, it is recommended to store the compound in a dark place, sealed in dry, and under -20°C .
Properties
IUPAC Name |
methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,12(17)19-4)15-8-5-6-9(10(14)7-8)11(16)18-3/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJNIOTTOAHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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